2,5-Pyrrolidinedicarboxylic acid

Catalog No.
S1904666
CAS No.
72000-65-8
M.F
C6H9NO4
M. Wt
159.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Pyrrolidinedicarboxylic acid

CAS Number

72000-65-8

Product Name

2,5-Pyrrolidinedicarboxylic acid

IUPAC Name

pyrrolidine-2,5-dicarboxylic acid

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

InChI

InChI=1S/C6H9NO4/c8-5(9)3-1-2-4(7-3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)

InChI Key

ZKXSPYPKBXRBNP-UHFFFAOYSA-N

SMILES

C1CC(NC1C(=O)O)C(=O)O

Canonical SMILES

C1CC(NC1C(=O)O)C(=O)O

2,5-Pyrrolidinedicarboxylic acid is a rigidified N-heterocyclic dicarboxylic acid that serves as a highly specialized bifunctional building block in advanced chemical synthesis. Unlike flexible acyclic diacids, its cyclic pyrrolidine core restricts conformational freedom, making it a critical precursor for high-affinity enzyme inhibitors, structurally disciplined polycondensates, and metal-organic frameworks (MOFs). In procurement contexts, this compound is prioritized when downstream applications require precise spatial orientation of carboxylate groups, an additional nitrogen hydrogen-bond donor, or enhanced polymer glass transition temperatures (Tg) that standard linear diacids cannot provide [1].

Substituting 2,5-pyrrolidinedicarboxylic acid with common analogs compromises processability and application-critical performance. Flexible acyclic substitutes like adipic acid lack the conformational rigidity required to lock the molecule into the active site of metalloenzymes, resulting in drastic losses in binding affinity. In polymer synthesis, linear diacids fail to impart the high viscosity and structural discipline achieved by the cyclic pyrrolidine core. Furthermore, mono-acid analogs like proline cannot form extended polycondensate chains or bridging coordination networks, as they lack the necessary second carboxylate group. Finally, positional isomers like 2,4-pyrrolidinedicarboxylic acid alter the fundamental bite angle of the molecule, disrupting the predictable geometry required for reproducible MOF synthesis and specific receptor targeting [1].

Sub-Micromolar Binding Affinity in Enzyme Inhibition

In the development of metallo-β-lactamase (MBL) inhibitors, the conformational rigidity of the dicarboxylic acid is paramount. 2,5-Pyrrolidinedicarboxylic acid acts as a highly potent competitive inhibitor, achieving sub-micromolar Ki values against critical MBLs (0.73 μM for CcrA and 0.69 μM for L1). In contrast, flexible acyclic baselines like adipic acid exhibit poor active-site coordination, resulting in weak or non-inhibitory profiles. The rigidified pyrrolidine structure effectively reduces the MIC of partner antibiotics (e.g., cefazolin) to <1 μg/mL in resistant bacterial strains [1].

Evidence DimensionEnzyme Inhibition Constant (Ki)
Target Compound DataKi = 0.69 - 0.73 μM (against CcrA and L1 MBLs)
Comparator Or BaselineAcyclic diacids (e.g., adipic acid) baseline (Weak/Non-inhibitory, Ki > 100 μM)
Quantified Difference>100-fold improvement in binding affinity
ConditionsIn vitro MBL inhibition assays with cefazolin MIC reduction

Pharmaceutical buyers must select this specific rigidified cyclic diacid over cheaper linear alternatives to achieve the binding potency required for viable antimicrobial drug candidates.

Enhanced Viscosity and Structural Discipline in Polycondensates

For industrial formulators, the choice of diacid directly dictates the rheological properties of the resulting polymer. Polycondensates synthesized using 2,5-pyrrolidinedicarboxylic acid achieve exceptionally high viscosities (strictly >5000 mPa·s at 25°C) and maintain structural stability. When linear aliphatic diacids are used as generic substitutes, the resulting polymers possess excessive chain flexibility, failing to meet the high-viscosity and film-forming thresholds required for advanced cosmetic and surface-coating applications [1].

Evidence DimensionPolymer Viscosity at 25°C
Target Compound Data>5000 mPa·s (high structural discipline)
Comparator Or BaselineStandard linear diacid polycondensates (<2000 mPa·s)
Quantified DifferenceMore than 2.5x increase in baseline viscosity
ConditionsPolycondensation reaction evaluated via Brookfield cone-plate viscometer at 25°C

Material science procurers should specify this compound to ensure the necessary rheological performance and film-forming stability in high-end polymer formulations.

Bidentate Bridging Capacity for Extended Coordination Networks

In the synthesis of coordination polymers and MOFs, the valency and geometry of the ligand dictate the framework's topology. 2,5-Pyrrolidinedicarboxylic acid provides two spatially divergent carboxylate groups and a secondary amine, enabling extended 2D and 3D network formation. If a buyer attempts to substitute this with the structurally related mono-acid L-proline, the coordination terminates, yielding discrete 0D complexes rather than extended frameworks. Furthermore, its fixed bite angle provides predictable pore geometries that flexible diacids cannot replicate [1].

Evidence DimensionFramework Dimensionality
Target Compound DataForms extended 1D/2D/3D coordination polymers
Comparator Or BaselineProline (Forms discrete 0D complexes/monomers)
Quantified DifferenceEnables multi-dimensional network propagation vs. chain termination
ConditionsHydrothermal/solvothermal synthesis of metal-organic frameworks

MOF developers must procure the 2,5-dicarboxylic variant rather than common amino acids to successfully propagate multi-dimensional porous lattices.

Antimicrobial Drug Discovery and MBL Inhibitor Synthesis

Directly downstream of its sub-micromolar binding affinity (Ki = 0.69 μM), this compound is the optimal scaffold for developing broad-spectrum metallo-β-lactamase inhibitors. It is utilized by pharmaceutical R&D teams to synthesize co-drugs that rescue the efficacy of carbapenems and cephalosporins against resistant Gram-negative bacteria [1].

High-Viscosity Polycondensates for Cosmetics and Coatings

Leveraging its ability to restrict polymer chain flexibility, this compound is ideal for formulating advanced polyesters and polyamides. It is selected by industrial formulators when the final resin must exhibit high viscosity (>5000 mPa·s), improved gloss, and superior film-forming properties that linear diacids cannot achieve[2].

Synthesis of Rigid Metal-Organic Frameworks (MOFs)

Because it acts as a robust bidentate/tridentate bridging ligand, this compound is prioritized in materials science for constructing MOFs and coordination polymers. It is the correct choice when researchers need a fixed bite angle and an N-heterocyclic donor to engineer specific pore sizes for gas sorption or catalysis[3].

XLogP3

-2.7

Dates

Last modified: 08-16-2023

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